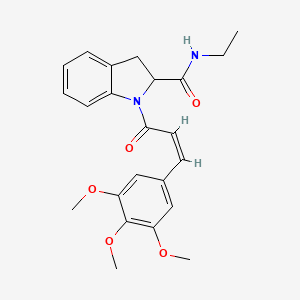

(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-5-24-23(27)18-14-16-8-6-7-9-17(16)25(18)21(26)11-10-15-12-19(28-2)22(30-4)20(13-15)29-3/h6-13,18H,5,14H2,1-4H3,(H,24,27)/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQQWCPCUZCPAV-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide typically involves multiple steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

N-Ethylation: The final step involves the N-ethylation of the indoline nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of indoline-2,3-dione derivatives.

Reduction: Formation of N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)propionyl)indoline-2-carboxamide.

Substitution: Various substituted trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these effects.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group may facilitate binding to certain enzymes or receptors, while the indoline core could interact with nucleic acids or proteins. The acrylamide moiety might participate in covalent bonding with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing key differences in molecular features, biological activity, and pharmacokinetic properties.

Key Observations:

Structural Complexity vs. Bioactivity :

- Compound 6e () incorporates multiple TMP groups and a hydrazine-furan linker, enabling dual HDAC/tubulin inhibition but at the cost of higher molecular weight (~730.72 g/mol), which may limit bioavailability . In contrast, the target compound’s simpler structure (single TMP, indoline core) likely retains tubulin-targeting efficacy while improving pharmacokinetics.

- The (Z)-acryloyl configuration in the target compound may enhance binding to tubulin’s colchicine site compared to (E)-isomers, as seen in other acryloyl derivatives .

Role of the TMP Moiety :

- Both the target compound and 6e leverage the TMP group’s ability to disrupt microtubule dynamics, a hallmark of anticancer agents like combretastatin A-4 . However, 6e’s additional TMP groups may contribute to stronger target affinity but increase metabolic instability.

Pharmacokinetic Trade-offs :

- The target compound’s lower molecular weight (~443.5 g/mol) and ethyl carboxamide group suggest improved solubility and blood-brain barrier penetration compared to 6e. Conversely, 6e’s dual mechanism could reduce drug resistance but requires formulation optimization for clinical translation .

Industrial vs. Biomedical Applications: 3-Chloro-N-phenyl-phthalimide () serves as a polymer precursor, highlighting how minor structural changes (e.g., chloro vs. TMP groups) shift utility from industrial chemistry to oncology .

Research Implications

Comparative studies should prioritize:

- Mechanistic assays (tubulin polymerization inhibition, HDAC activity).

- In vitro cytotoxicity screening against HepG2 and other cancer lines.

- ADMET profiling to validate predicted pharmacokinetic advantages over bulkier analogs like 6e.

Q & A

Basic: What are the reliable synthetic protocols for preparing (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide?

Answer:

The synthesis typically involves two key steps:

- Step 1: Preparation of the acryloyl chloride intermediate. React (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid with oxalyl chloride under anhydrous conditions to yield the corresponding acryloyl chloride .

- Step 2: Amide coupling. React the acryloyl chloride with N-ethylindoline-2-carboxamide under basic conditions (e.g., NaH or EtN) in dry dichloromethane or THF. Monitor reaction progress via TLC (30% ethyl acetate/hexane) and purify via column chromatography .

Key Characterization: Use H NMR (CDCl, 300 MHz) to confirm stereochemistry (Z-configuration: δ 5.93–7.48 ppm for acryloyl protons) and HRMS for molecular ion validation .

Basic: How is the stereochemical integrity of the (Z)-configured acryloyl group maintained during synthesis?

Answer:

- Controlled Reaction Conditions: Use low temperatures (0–5°C) during acryloyl chloride formation to prevent isomerization.

- Stereoselective Coupling: Employ bulky bases (e.g., NaH) to minimize steric hindrance and favor Z-configuration retention during amide bond formation. Confirm via NOESY NMR (cross-peaks between indoline and trimethoxyphenyl protons) .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s tubulin polymerization activity?

Answer:

- Comparative Analog Synthesis: Synthesize derivatives with modified substituents (e.g., methoxy → hydroxy, ethyl → bulkier alkyl groups) and assess tubulin polymerization via turbidity assays .

- Crystallographic Studies: Co-crystallize the compound with β-tubulin to identify binding interactions (e.g., hydrogen bonding with Thr179, hydrophobic interactions with trimethoxyphenyl) .

Data Interpretation: Correlate IC values (e.g., 0.5–5 µM) with substituent electronic effects using Hammett plots .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Answer:

- Mechanistic Profiling: Perform RNA-seq to identify differential expression of tubulin isoforms (e.g., βIII-tubulin overexpression in resistant lines) .

- Metabolic Stability Assays: Evaluate compound stability in cell lysates (e.g., LC-MS quantification of intact compound after 24 hours) to rule out degradation artifacts .

Example: A 10-fold difference in IC between HeLa (sensitive) and A549 (resistant) lines may reflect variable P-glycoprotein expression .

Advanced: What strategies optimize the compound’s selectivity for cancer cells over normal cells?

Answer:

- ROS-Selective Activation: Design prodrugs activated by cancer-specific ROS levels. Test viability in paired cell lines (e.g., MCF-7 vs. MCF-10A) using MTT assays .

- Targeted Delivery: Conjugate with folate or EGFR-targeting peptides to enhance tumor accumulation. Validate via fluorescence imaging in xenograft models .

Basic: What analytical techniques are critical for purity assessment and stability studies?

Answer:

- HPLC-PDA: Use a C18 column (MeCN/HO gradient) to detect impurities (<0.5%).

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via H NMR (disappearance of acryloyl peaks at δ 6.8–7.2 ppm) .

Advanced: How does the 3,4,5-trimethoxyphenyl moiety influence pharmacokinetic properties?

Answer:

- LogP Modulation: The trimethoxyphenyl group increases LogP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .

- CYP450 Metabolism: Use liver microsomes to identify O-demethylation as the primary metabolic pathway. Quantify metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.